3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine
Overview
Description
3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and lipophilicity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material, which undergoes chlorine/fluorine exchange to introduce the fluorine atoms.
Pyridine Ring Construction: Another approach is to construct the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses trifluoromethyl active species, such as trifluoromethyl copper, to directly introduce the trifluoromethyl group into the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Various nucleophiles and electrophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby affecting various metabolic pathways.
Modulation of Gene Expression: It may influence the expression of specific genes, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar properties but different substitution patterns.
3-Bromo-2-nitropyridine: A brominated and nitrated pyridine derivative with distinct chemical reactivity.
2,6-Difluoropyridine: A difluorinated pyridine with different fluorine substitution positions.
Uniqueness
3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it particularly valuable in pharmaceutical and industrial applications .
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c1-19-11-7-6-10(12(18-11)13(15,16)17)8-2-4-9(14)5-3-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWLVVTWUKTHPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C2=CC=C(C=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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